molecular formula C17H19ClN2OS2 B4624625 N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea

N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea

Cat. No.: B4624625
M. Wt: 366.9 g/mol
InChI Key: VZAGUJDYNMRTEI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea is a useful research compound. Its molecular formula is C17H19ClN2OS2 and its molecular weight is 366.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0627333 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Thiourea derivatives are synthesized through various chemical reactions, serving as intermediates in the preparation of numerous heterocyclic compounds. For instance, the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils and their reactions with cyclic amines and methylation processes are foundational in producing uracil derivatives and exploring Perkin rearrangement products (Morita, Tanaka, & Takagi, 1983).

Pharmaceutical Research

Thiourea derivatives play a significant role in pharmaceutical research, particularly in the design of compounds with hypotensive activity. Novel styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and evaluated for their hypotensive properties (Fazylov et al., 2016).

Material Science and Polymerization

In material science, thiourea dioxide is utilized as a green and affordable reducing agent for the activators regenerated by electron transfer (ARGET) ATRP polymerization of various monomers. This demonstrates thiourea derivatives' versatility in polymer science, facilitating the synthesis of block copolymers and contributing to sustainable chemistry practices (Mendonça et al., 2019).

Antimicrobial and Antitumor Activities

Thiourea derivatives have been investigated for their antimicrobial and antitumor properties. For example, 5-alkyl-2-amino-3-methylcarboxylate thiophenes exhibit pronounced anti-proliferative activity and tumor cell selectivity, highlighting the potential of thiourea derivatives in developing novel anticancer drugs (Thomas et al., 2017).

Environmental Science

In environmental science, thiourea derivatives are synthesized for studying the environmental fate of agrochemicals, exemplified by the synthesis of [14C]pyrithiobac-sodium. This research aids in understanding the degradation and mobility of pesticides in the environment, contributing to the development of environmentally friendly pest management strategies (Ravi et al., 2006).

For further information and a deeper dive into the scientific research applications of thiourea derivatives, you can explore the following references:

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS2/c1-12-3-6-14(7-4-12)23-10-9-19-17(22)20-15-11-13(18)5-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAGUJDYNMRTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea

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